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Compound of Interest

Compound Name: 1-Pyridin-4-ylpiperidin-4-one

Cat. No.: B1312640 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental spectroscopic data for 1-Pyridin-4-ylpiperidin-4-one is not

readily available in published literature. The data presented in this document is predictive,

based on the analysis of analogous structures, including 4-substituted pyridines and N-

substituted piperidin-4-ones. This guide is intended to provide a reasonable estimation of the

expected spectroscopic characteristics of the target molecule.

Introduction
1-Pyridin-4-ylpiperidin-4-one is a heterocyclic compound of interest in medicinal chemistry

due to the prevalence of both the pyridine and piperidin-4-one scaffolds in pharmacologically

active molecules. The pyridine ring is a common feature in many drugs, while the piperidin-4-

one moiety serves as a versatile synthetic intermediate. A thorough spectroscopic

characterization is the cornerstone of chemical synthesis and drug development, ensuring the

identity, purity, and structure of the compound. This document provides a predictive overview of

the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data for 1-Pyridin-4-ylpiperidin-4-one.

Predicted Spectroscopic Data
The predicted spectroscopic data for 1-Pyridin-4-ylpiperidin-4-one is summarized in the

following tables. These predictions are derived from established spectral data for 4-

aminopyridine, N-aryl piperidin-4-ones, and general principles of spectroscopic interpretation.
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Predicted ¹H NMR Data
The proton NMR spectrum is anticipated to show distinct signals for the protons on the pyridine

and piperidin-4-one rings. The chemical shifts are influenced by the electron-withdrawing

nature of the pyridyl nitrogen and the piperidinone carbonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted
Integration

H-2', H-6' (Pyridine) ~8.2 - 8.4 Doublet (d) 2H

H-3', H-5' (Pyridine) ~6.7 - 6.9 Doublet (d) 2H

H-2, H-6

(Piperidinone)
~3.8 - 4.0 Triplet (t) 4H

H-3, H-5

(Piperidinone)
~2.6 - 2.8 Triplet (t) 4H

Predicted ¹³C NMR Data
The carbon NMR spectrum will reflect the electronic environment of each carbon atom. The

carbonyl carbon is expected to be the most deshielded signal.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

Carbon Predicted Chemical Shift (δ, ppm)

C-4' (Pyridine) ~150 - 152

C-2', C-6' (Pyridine) ~148 - 150

C-3', C-5' (Pyridine) ~107 - 109

C-4 (Piperidinone, C=O) ~206 - 208

C-2, C-6 (Piperidinone) ~45 - 47

C-3, C-5 (Piperidinone) ~40 - 42
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Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is expected to be characterized by a strong absorption from the ketone

carbonyl group and vibrations associated with the pyridine ring.

Table 3: Predicted Major IR Absorption Bands

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

C=O (Ketone) ~1710 - 1730 Strong

C=N, C=C (Pyridine ring

stretch)
~1590 - 1610, ~1500 - 1520 Medium to Strong

C-N (Aryl-Alkyl Amine) ~1280 - 1350 Medium

C-H (sp² Pyridine) ~3010 - 3100 Medium

C-H (sp³ Piperidinone) ~2850 - 2950 Medium

Predicted Mass Spectrometry (MS) Data
Under electron ionization (EI), the molecule is expected to produce a distinct molecular ion

peak and undergo characteristic fragmentation patterns involving both the piperidinone and

pyridine rings. Common fragmentation includes alpha-cleavage adjacent to the nitrogen atoms

and cleavage of the piperidinone ring.[1]

Table 4: Predicted Key Mass Spectrometry Fragments (EI-MS)

m/z Predicted Fragment

~176 [M]⁺ (Molecular Ion)

~148 [M - CO]⁺

~120 [M - CO - C₂H₄]⁺

~78 [C₅H₄N]⁺ (Pyridyl cation)
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General Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

synthesized compound like 1-Pyridin-4-ylpiperidin-4-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to

achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0

ppm).

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A larger number of scans will be necessary due to the lower natural abundance of

¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of

the compound with dry potassium bromide and pressing it into a thin, transparent disk.

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (MS)
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Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g.,

Electron Ionization - EI for fragmentation patterns or Electrospray Ionization - ESI for

accurate mass).

Data Acquisition: Introduce the sample into the mass spectrometer. For EI, a direct insertion

probe might be used. For ESI, the sample is introduced via infusion or coupled with a liquid

chromatograph.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions. For high-resolution mass spectrometry (HRMS), determine the

exact mass to confirm the elemental composition.

Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic

characterization of a target organic compound.
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General Workflow for Spectroscopic Characterization
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Caption: Workflow for Synthesis and Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of 1-Pyridin-4-
ylpiperidin-4-one]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1312640#spectroscopic-data-nmr-ir-ms-for-1-pyridin-
4-ylpiperidin-4-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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